molecular formula C13H11ClN2O5 B333161 5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B333161
M. Wt: 310.69 g/mol
InChI Key: RBZYNWAQOOCVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylidene group containing chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or acetic acid, to facilitate the formation of the benzylidene linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloro-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(3-bromo-4,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(3-chloro-4,5-dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of both chlorine and methoxy groups on the benzylidene moiety, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H11ClN2O5

Molecular Weight

310.69 g/mol

IUPAC Name

5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H11ClN2O5/c1-20-9-5-6(4-8(14)10(9)21-2)3-7-11(17)15-13(19)16-12(7)18/h3-5H,1-2H3,(H2,15,16,17,18,19)

InChI Key

RBZYNWAQOOCVMH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OC

Origin of Product

United States

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